4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
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Overview
Description
4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a complex organic compound known for its diverse applications in scientific research. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of various functional groups, such as the chlorophenyl, methylphenyl, and morpholino groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone ring through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions. These reactions often require the use of Lewis acids as catalysts.
Attachment of the Morpholino Group: The morpholino group is typically introduced through nucleophilic substitution reactions. This step may involve the use of morpholine and appropriate leaving groups, such as halides or sulfonates.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone can be compared with other similar compounds, such as:
4-[(4-bromophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone: This compound features a bromophenyl group instead of a chlorophenyl group, which may result in different reactivity and biological activity.
4-[(4-chlorophenyl)sulfanyl]-2-(4-ethylphenyl)-5-morpholino-3(2H)-pyridazinone: The presence of an ethyl group instead of a methyl group can influence the compound’s chemical properties and interactions.
4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone:
These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-15-2-6-17(7-3-15)25-21(26)20(28-18-8-4-16(22)5-9-18)19(14-23-25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDKGLBHZXSDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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